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molecular formula C10H15NO5 B128185 Diethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 142288-14-0

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No. B128185
M. Wt: 229.23 g/mol
InChI Key: HJSVNVFKQKIQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080556B2

Procedure details

Intermediate (e) (18.0 g, 65.2 mmol) was added to an ice bath cooled solution of NaOEt (32.6 mL) (21% by weight in EtOH) in absolute EtOH (41.7 mL) under a nitrogen atmosphere. The ice bath was removed and the mixture was heated at 80° C. for about 12 h until the condensation was complete as observed by TLC. The mixture was poured onto ice/water and extracted into EtOAc. The solvent was dried with Na2SO4, filtered, and evaporated to afford crude intermediate (f) as an off white solid (14.05 g) which was carried on without purification.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
41.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]([CH2:14][C:15]([O:17]CC)=O)[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:2].CC[O-].[Na+]>CCO>[O:17]=[C:15]1[CH2:14][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7][CH:8]1[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC(=O)N(CCC(=O)OCC)CC(=O)OCC
Step Two
Name
Quantity
32.6 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
41.7 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CN(C1)C(=O)OCC)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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